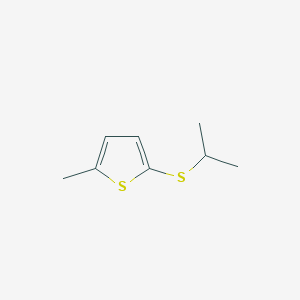

Iso-propyl (5-methyl-2-thienyl) sulfide

Descripción

Propiedades

IUPAC Name |

2-methyl-5-propan-2-ylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S2/c1-6(2)9-8-5-4-7(3)10-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPJPIOIJWSAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)SC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Iso-propyl (5-methyl-2-thienyl) sulfide typically involves the reaction of 5-methyl-2-thiophenol with iso-propyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the halide from the iso-propyl halide to form the desired sulfide.

Industrial Production Methods: Industrial production of Iso-propyl (5-methyl-2-thienyl) sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: Iso-propyl (5-methyl-2-thienyl) sulfide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Iso-propyl (5-methyl-2-thienyl) sulfide can participate in substitution reactions, where the iso-propyl group or the thienyl moiety can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Various substituted thienyl sulfides.

Aplicaciones Científicas De Investigación

Iso-propyl (5-methyl-2-thienyl) sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in studies related to sulfur-containing biomolecules and their interactions within biological systems.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments that involve sulfur-containing compounds.

Industry: Iso-propyl (5-methyl-2-thienyl) sulfide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Iso-propyl (5-methyl-2-thienyl) sulfide depends on the specific context in which it is used. In chemical reactions, the sulfur atom can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with proteins, enzymes, or other biomolecules through its sulfur-containing moiety, potentially affecting their function or activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts iso-propyl (5-methyl-2-thienyl) sulfide with structurally related sulfides and thienyl derivatives:

Reactivity and Functional Group Analysis

- This contrasts with electron-withdrawing substituents (e.g., iodo in 5-(3-iodothiophen-2-yl)-2-methoxyphenol), which reduce aromatic ring reactivity .

Thermal and Material Properties

- Decomposition Behavior : Iso-propyl xanthate complexes decompose at 220°C to form iron sulfide (FeS), suggesting that iso-propyl (5-methyl-2-thienyl) sulfide may exhibit similar thermal stability under inert conditions . Ethyl isopropyl sulfide lacks comparable thermal data, limiting direct comparisons.

- Crystallinity and Morphology: Studies on iron sulfide thin films derived from iso-propyl xanthate precursors show pyrite (FeS₂) or trolite (FeS) phases with defined crystallinity via XRD and SEM .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Iso-propyl (5-methyl-2-thienyl) sulfide, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with nucleophilic substitution between 5-methyl-2-thienethiol and isopropyl halides. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Step 2 : Optimize temperature (60–80°C) and catalyst (e.g., K₂CO₃) to improve yields. Monitor progress via TLC or GC-MS .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 60–75%, depending on steric hindrance from the isopropyl group .

Q. Which spectroscopic techniques are most effective for characterizing Iso-propyl (5-methyl-2-thienyl) sulfide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.5–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). Coupling patterns distinguish substituent positions .

- FT-IR : Key peaks include C-S stretch (~650 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .

- XRD : Resolve crystallographic parameters (e.g., bond angles: S-C-C ~109.5°) for structural confirmation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (typically >150°C for thioethers). Store at –20°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : Use UV-Vis spectroscopy to monitor degradation under UV light. Amber glassware or stabilizers (e.g., BHT) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated desulfurization?

- Methodological Answer :

- Radical Trapping : Employ scavengers (e.g., iso-propyl alcohol for •OH, BQ for O₂•⁻) to identify dominant pathways. ESR spectroscopy confirms radical intermediates .

- Kinetic Studies : Use stopped-flow techniques to measure rate constants for sulfur-centered radical formation (k ≈ 10³–10⁴ M⁻¹s⁻¹) .

Q. How can computational modeling predict the compound’s electronic properties and reaction pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity .

- MD Simulations : Simulate solvent interactions (e.g., toluene) to predict solubility parameters (δ ≈ 18 MPa¹/²) .

Q. How should researchers address contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Variables like catalyst loading (5–10 mol%) and solvent purity often explain discrepancies .

- Reproducibility Protocols : Standardize reaction setups (e.g., Schlenk lines for oxygen-sensitive reactions) and validate via interlab studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.